molecular formula C22H25N3O4 B5368152 N-(4-ethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide

N-(4-ethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide

Cat. No.: B5368152
M. Wt: 395.5 g/mol
InChI Key: NJCPUHAWQGXTEL-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation using 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethylphenyl Group: The ethylphenyl group is attached through a substitution reaction, often using a suitable halide and a strong base.

    Final Acetylation: The acetamide group is introduced through acetylation using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, optimized for yield and purity. Key considerations include reaction temperature, solvent choice, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)-2-[1-(2-chlorobenzoyl)-3-oxopiperazin-2-yl]acetamide
  • N-(4-ethylphenyl)-2-[1-(2-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide
  • N-(4-ethylphenyl)-2-[1-(2-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide

Uniqueness

N-(4-ethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency or selectivity compared to similar compounds.

Conclusion

This compound is a compound of significant interest due to its potential applications in various fields

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-3-15-8-10-16(11-9-15)24-20(26)14-18-21(27)23-12-13-25(18)22(28)17-6-4-5-7-19(17)29-2/h4-11,18H,3,12-14H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCPUHAWQGXTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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